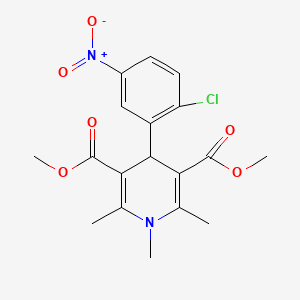![molecular formula C19H14N4O B3462203 N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide](/img/structure/B3462203.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide
描述
“N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide” is a benzimidazole derivative . Benzimidazole derivatives have been extensively studied due to their wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They are also used as n-type dopants in solution processed n-channel organic thin film transistors (OTFTs) .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In some cases, this ring closure is followed by extensive derivatization of the ring system .Molecular Structure Analysis
The structure of benzimidazole derivatives is identified by FTIR, NMR, and HRMS . The benzimidazole core is planar and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can cause a significant increase of anticancer activity .Chemical Reactions Analysis
Benzimidazole derivatives are strong electron donor molecules that can be used for n-type doping . They show conductivity of 2 × 10 −3 S/cm as a dopant .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are identified by FTIR, NMR, and HRMS . The IR spectrum of these compounds shows absorption bands at specific frequencies corresponding to different functional groups .科学研究应用
N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit the activity of cyclin-dependent kinase 5 (CDK5), a protein kinase that plays a crucial role in the regulation of neuronal development and function. Inhibition of CDK5 by this compound has been shown to reduce the growth and proliferation of cancer cells, as well as to protect neurons from degeneration in neurodegenerative disorders.
作用机制
Target of Action
N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide has been identified to target the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis .
Mode of Action
This compound acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its function . This mode of action is unique and advantageous as it helps maintain the inhibitory effect and improves the resistance of the target .
Biochemical Pathways
By inhibiting p97, it could disrupt the normal functioning of these pathways, leading to a buildup of unwanted proteins and ultimately cell death .
Result of Action
This compound has shown remarkable cytotoxicity in in vitro studies . For instance, it has been found to exert cell cycle arrest at the G2/M phase and enhance apoptosis in K-562 leukemia cancer cells . These results suggest that this compound could have potential as an anticancer agent.
实验室实验的优点和局限性
N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide has several advantages for lab experiments, including its high potency and selectivity for CDK5 inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has some limitations, including its limited solubility in water and its instability in acidic conditions.
未来方向
For research on N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide include the development of more potent and selective CDK5 inhibitors, the investigation of its efficacy in combination with other drugs, and the evaluation of its safety and efficacy in preclinical and clinical trials. In addition, this compound has been shown to have potential applications in the treatment of other diseases, such as diabetes, cardiovascular diseases, and viral infections, which warrant further investigation.
生化分析
Biochemical Properties
It is known that benzimidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific functional groups present on the benzimidazole scaffold .
Cellular Effects
N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide, like other benzimidazole derivatives, can have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Benzimidazole derivatives are known to have threshold effects, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Benzimidazole derivatives can interact with various enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazole derivatives can potentially interact with various transporters or binding proteins .
Subcellular Localization
Benzimidazole derivatives can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(13-8-10-20-11-9-13)21-15-5-3-4-14(12-15)18-22-16-6-1-2-7-17(16)23-18/h1-12H,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSQPVZOTCDDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462128.png)
![N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B3462139.png)
![4-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3462149.png)
![ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3462173.png)
![ethyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3462178.png)
![ethyl 5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3462186.png)


![3,4-dimethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3462211.png)




![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3462252.png)